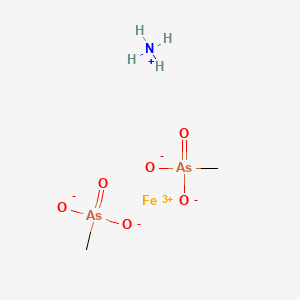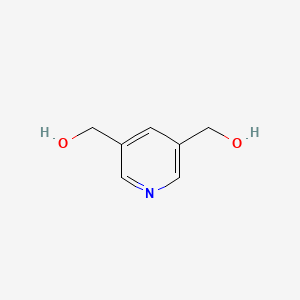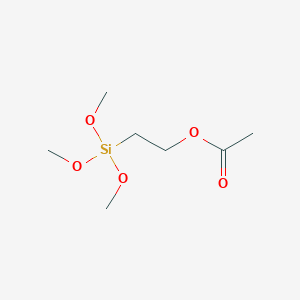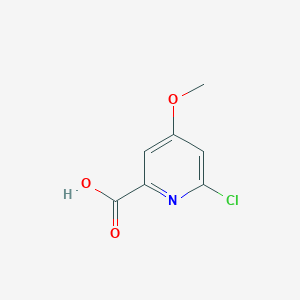
6-クロロ-4-メトキシピコリン酸
説明
6-Chloro-4-methoxypicolinic acid is an organic compound with the molecular formula C7H6ClNO3 It is a derivative of picolinic acid, characterized by the presence of a chlorine atom at the 6th position and a methoxy group at the 4th position on the pyridine ring
科学的研究の応用
6-Chloro-4-methoxypicolinic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the production of agrochemicals and as a precursor for the synthesis of specialty chemicals.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-4-methoxypicolinic acid typically involves the chlorination of 4-methoxypicolinic acid. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent under reflux conditions. The reaction proceeds as follows: [ \text{4-Methoxypicolinic acid} + \text{SOCl}_2 \rightarrow \text{6-Chloro-4-methoxypicolinic acid} + \text{SO}_2 + \text{HCl} ]
Industrial Production Methods: Industrial production of 6-Chloro-4-methoxypicolinic acid may involve large-scale chlorination processes using similar reagents and conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the desired quality of the final product.
Types of Reactions:
Substitution Reactions: 6-Chloro-4-methoxypicolinic acid can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy group can be oxidized to form a carboxyl group, resulting in the formation of 6-chloropicolinic acid.
Reduction Reactions: The compound can be reduced to remove the chlorine atom, yielding 4-methoxypicolinic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) under basic conditions.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Major Products Formed:
Substitution: 6-Amino-4-methoxypicolinic acid, 6-Thio-4-methoxypicolinic acid.
Oxidation: 6-Chloropicolinic acid.
Reduction: 4-Methoxypicolinic acid.
作用機序
The mechanism of action of 6-Chloro-4-methoxypicolinic acid involves its interaction with specific molecular targets. The chlorine and methoxy groups on the pyridine ring influence its binding affinity and reactivity. The compound can act as an inhibitor or modulator of enzymatic activities, depending on the target enzyme or receptor. The exact pathways and molecular targets are subject to ongoing research.
類似化合物との比較
4-Methoxypicolinic acid: Lacks the chlorine atom, resulting in different reactivity and biological activity.
6-Chloropicolinic acid: Lacks the methoxy group, affecting its solubility and interaction with biological targets.
6-Methoxypyridine-2-carboxylic acid: Similar structure but with different substitution patterns, leading to varied chemical properties.
Uniqueness: 6-Chloro-4-methoxypicolinic acid is unique due to the combined presence of both chlorine and methoxy groups, which confer distinct chemical and biological properties. This dual substitution pattern enhances its versatility as a synthetic intermediate and its potential in various applications.
特性
IUPAC Name |
6-chloro-4-methoxypyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO3/c1-12-4-2-5(7(10)11)9-6(8)3-4/h2-3H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIBUWIYWLUXEAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=C1)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70629520 | |
| Record name | 6-Chloro-4-methoxypyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70629520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88912-21-4 | |
| Record name | 6-Chloro-4-methoxypyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70629520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,4-Bis[(4-methoxyphenyl)methyl]-3-propan-2-ylpiperazine-2,5-dione](/img/structure/B1592425.png)
![(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)methanamine](/img/structure/B1592426.png)
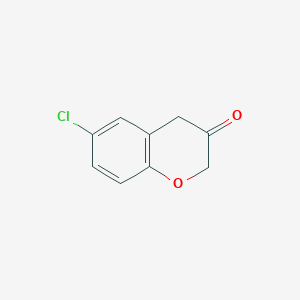
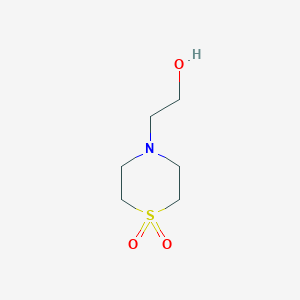
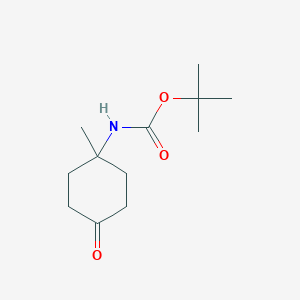
![7,7-Bis[1-(1-methoxyethoxy)ethoxy]-3,5-dimethyl-2,4,6-trioxa-7-siladecan-10-amine](/img/new.no-structure.jpg)
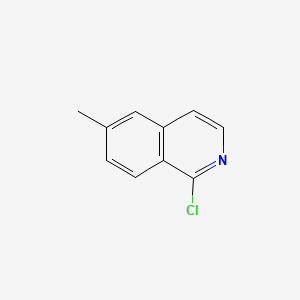

![1-Oxa-8-azaspiro[4.5]decane hydrochloride](/img/structure/B1592438.png)

